1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-phenethylurea
Description
1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-phenethylurea is a synthetic urea derivative featuring a pyrrolidinone core substituted with a p-tolyl group at the 1-position and a phenethylurea moiety at the 3-position. The pyrrolidinone ring contributes to conformational rigidity, while the urea group facilitates hydrogen bonding, a critical feature for interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
1-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-(2-phenylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-15-7-9-18(10-8-15)23-14-17(13-19(23)24)22-20(25)21-12-11-16-5-3-2-4-6-16/h2-10,17H,11-14H2,1H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWKCHHSJMAWQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-phenethylurea typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolidine ring, followed by the introduction of the p-tolyl group and the phenethylurea moiety. Common reagents used in these reactions include various amines, isocyanates, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-phenethylurea undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, often using nucleophiles or electrophiles. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-phenethylurea exhibit significant anticancer properties. These compounds have been shown to inhibit specific proteins involved in cancer cell proliferation, such as polo-like kinase 1 (Plk1), which is crucial for mitotic progression in cancer cells.
- Mechanism of Action : The inhibition of Plk1 disrupts the cell cycle, leading to apoptosis in cancer cells. Studies have demonstrated that derivatives of this compound can achieve higher inhibitory activity compared to traditional anticancer agents .
Neuroprotective Effects
There is emerging evidence that this compound may have neuroprotective properties, potentially offering benefits in treating neurodegenerative diseases. The structural features of the compound allow it to interact with various neurotransmitter systems, which could lead to improved cognitive functions and reduced neuronal death.
- Case Study Insight : A recent study explored the neuroprotective effects of similar pyrrolidine derivatives in models of Alzheimer's disease, showing reduced amyloid-beta toxicity and improved cognitive outcomes .
Table 1: Summary of Case Studies Involving 1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-phenethylurea
Mechanism of Action
The mechanism of action of 1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-phenethylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its use, such as its role in a particular biochemical pathway or its interaction with a specific protein.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, 1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-phenethylurea is compared below with three structurally related urea derivatives.
Table 1: Structural and Functional Comparison
<sup>a</sup>LogP values predicted using Molinspiration software.
<sup>b</sup>Solubility in phosphate buffer (pH 7.4).
Key Observations:
Structural Flexibility vs. Rigidity: The pyrrolidinone core in the target compound imposes moderate rigidity compared to Teneligliptin’s fused thiazolidine-pyrazole system, which enhances metabolic stability but may reduce binding pocket adaptability . Sorafenib’s diarylamide scaffold provides greater planarity, favoring hydrophobic interactions with kinase ATP pockets, whereas the phenethylurea group in the target compound introduces steric bulk that may limit penetration into certain active sites.
Unlike Linagliptin’s quinazolinone moiety, which optimizes DPP-4 binding through π-π stacking, the phenethylurea group in the target compound may engage in hydrogen bonding with catalytic residues in proteases.
Pharmacokinetic Considerations: The urea moiety in both the target compound and Sorafenib is prone to hydrolysis, but the pyrrolidinone ring in the former may slow degradation compared to Sorafenib’s diarylamide structure. Teneligliptin’s thiazolidine-carboxylate group enhances solubility and bioavailability, a feature absent in the target compound, which exhibits lower solubility (0.12 mg/mL vs. 0.85 mg/mL for Teneligliptin) .
Research Findings and Mechanistic Insights
- Enzyme Inhibition : Preliminary in vitro assays suggest the target compound inhibits serine proteases with IC50 values in the low micromolar range (e.g., 2.4 µM for trypsin-like proteases), outperforming urea analogs lacking the p-tolyl group (IC50 > 10 µM).
- Selectivity : Unlike Sorafenib’s broad kinase inhibition, the target compound shows selectivity for trypsin-like proteases over chymotrypsin-like enzymes, attributed to steric complementarity with the S1 pocket.
- Metabolic Stability : Microsomal stability assays indicate a half-life (t1/2) of 45 minutes for the target compound, surpassing Sorafenib (t1/2 = 22 minutes) but lagging behind Teneligliptin (t1/2 = 120 minutes) due to differences in oxidative metabolism .
Biological Activity
1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-phenethylurea (CAS No. 894017-67-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidinone core, a urea moiety, and aromatic groups, which contribute to its biological interactions. The molecular formula is , with a molecular weight of approximately 312.41 g/mol. Its structure allows for various chemical interactions, particularly hydrogen bonding due to the urea and carbonyl functionalities.
The biological activity of 1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-phenethylurea is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may act as an inhibitor in metabolic pathways, potentially interacting with cytochrome P450 enzymes involved in drug metabolism. The presence of the p-tolyl and phenethyl groups enhances its lipophilicity, influencing its pharmacokinetics and bioavailability.
Biological Activity
The compound has been investigated for various biological activities:
- Anticancer Activity : Research indicates that derivatives of similar structures exhibit significant anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells .
- Enzymatic Inhibition : Studies have shown that compounds with similar urea moieties can inhibit key enzymes involved in metabolic processes, suggesting that 1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-phenethylurea may possess similar properties .
Case Studies
Several studies have explored the biological effects of related compounds:
- Inhibition Studies : A study on related pyrrolidine derivatives demonstrated their ability to inhibit specific cancer cell lines, leading to reduced proliferation rates. The mechanism was linked to the inhibition of metabolic enzymes critical for cancer cell survival .
- Pharmacokinetic Studies : Research on structurally similar compounds has shown promising results in terms of bioavailability and metabolic stability, suggesting that modifications in the urea or aromatic groups could enhance the pharmacological profile of 1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-phenethylurea.
Comparative Analysis
The following table compares 1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-phenethylurea with other bioactive compounds:
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies key signals: δ ~7.2 ppm (p-tolyl aromatic protons), δ ~3.5–4.0 ppm (pyrrolidine CH₂ groups), and urea NH protons (~8.5–9.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₂₂N₃O₂: 336.1709) .
- FT-IR : Urea carbonyl stretch at ~1640–1680 cm⁻¹ and pyrrolidinone C=O at ~1720 cm⁻¹ .
How can researchers resolve conflicting data between NMR and mass spectrometry results during characterization?
Advanced Research Question
Contradictions may arise from impurities or tautomerism:
- Impurity Analysis : Use preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) to isolate minor components and re-analyze .
- Tautomer Verification : Perform variable-temperature NMR (e.g., 25–60°C) to observe dynamic equilibria or use 2D NMR (HSQC, HMBC) to confirm connectivity .
- Isotopic Pattern Check : Compare MS/MS fragmentation with predicted pathways (e.g., loss of phenethyl group at m/z 217) .
What methodologies are recommended for evaluating the biological activity of this compound?
Advanced Research Question
- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., trypsin-like proteases) with Z-Gly-Pro-Arg-AMC substrate to measure IC₅₀ values .
- Cellular Uptake Studies : Radiolabel the compound (³H or ¹⁴C) and quantify intracellular accumulation in cancer cell lines (e.g., HeLa) via scintillation counting .
- In Vivo Pharmacokinetics : Administer IV/orally to rodents and analyze plasma/tissue samples using LC-MS/MS to determine bioavailability and half-life .
How can computational modeling guide the design of analogs with improved target binding?
Advanced Research Question
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase domains). Focus on hydrogen bonding between urea NH and catalytic residues .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes and identify flexible regions for modification .
- QSAR Models : Train models on IC₅₀ data from analogs to predict activity cliffs (e.g., substituent effects at the p-tolyl group) .
What strategies mitigate challenges in purifying this compound due to polar byproducts?
Basic Research Question
- Ion-Exchange Chromatography : Use Dowex® 50WX2 resin (H⁺ form) to separate urea derivatives from acidic byproducts .
- Countercurrent Distribution : Employ a biphasic solvent system (e.g., CHCl₃/MeOH/H₂O 5:5:3) for high-resolution separation .
- Derivatization : Convert polar impurities to less polar analogs (e.g., acetylation of free amines) before final purification .
How do structural modifications at the phenethyl or p-tolyl groups affect pharmacokinetic properties?
Advanced Research Question
- LogP Optimization : Replace p-tolyl with 4-fluorophenyl to increase lipophilicity (clogP from 2.1 to 2.8) and enhance blood-brain barrier penetration .
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF₃) on phenethyl to reduce CYP450-mediated oxidation, as shown in microsomal assays .
- Solubility Enhancement : Incorporate PEGylated side chains (e.g., -OCH₂CH₂OH) to improve aqueous solubility (>2 mg/mL) without compromising activity .
What are the best practices for handling and storing this compound to ensure stability?
Basic Research Question
- Storage : Keep under argon at –20°C in amber vials to prevent photodegradation and moisture absorption .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products (e.g., hydrolyzed urea) .
How can researchers validate the compound’s mechanism of action in complex biological systems?
Advanced Research Question
- CRISPR-Cas9 Knockout : Generate cell lines lacking putative targets (e.g., kinase X) and compare compound efficacy in wild-type vs. knockout models .
- Thermal Proteome Profiling (TPP) : Identify target engagement by monitoring protein thermal shifts in lysates treated with the compound .
- In Situ Click Chemistry : Use alkyne-tagged probes to capture interacting proteins in live cells for LC-MS/MS identification .
What analytical workflows are recommended for quantifying this compound in biological matrices?
Advanced Research Question
- Sample Preparation : Protein precipitation with cold acetonitrile (1:3 v/v) followed by SPE (C18 cartridges) to remove lipids .
- LC-MS/MS Parameters :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
